4-chloro-5-[(2Z)-2-(3-hydroxybenzylidene)hydrazinyl]pyridazin-3(2H)-one
Description
4-chloro-5-[(2Z)-2-(3-hydroxybenzylidene)hydrazinyl]pyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazinone family. This compound is characterized by the presence of a pyridazinone ring, which is a six-membered ring containing two adjacent nitrogen atoms and an oxygen atom at the third position. The compound also features a chloro substituent at the fourth position and a hydrazinyl group linked to a 3-hydroxybenzylidene moiety at the fifth position. This unique structure imparts various chemical and biological properties to the compound, making it of interest in scientific research and industrial applications .
Properties
IUPAC Name |
5-chloro-4-[(2Z)-2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-1H-pyridazin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN4O2/c12-10-9(6-14-16-11(10)18)15-13-5-7-2-1-3-8(17)4-7/h1-6,17H,(H2,15,16,18)/b13-5- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYYWVUBALUMAIY-ACAGNQJTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=NNC2=C(C(=O)NN=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)/C=N\NC2=C(C(=O)NN=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of 5-Hydrazino-4-Chloropyridazin-3(2H)-one
The hydrazine precursor is synthesized via hydrazinolysis of a chloropyridazinone intermediate. Ethyl 4-chloro-5-cyanopyridazin-3(2H)-one-6-carboxylate reacts with hydrazine hydrate in ethanol under reflux, displacing the cyano group to yield 5-hydrazino-4-chloropyridazin-3(2H)-one. This step parallels methodologies for analogous pyridazinone derivatives.
Reaction Conditions:
Step 2: Condensation with 3-Hydroxybenzaldehyde
The hydrazine intermediate is condensed with 3-hydroxybenzaldehyde in ethanol under acidic catalysis (acetic acid) to form the target hydrazone. The Z-isomer predominates due to steric and electronic effects.
Reaction Conditions:
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Molar Ratio: 1:1 (hydrazine:aldehyde)
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Catalyst: Acetic acid (2 mol%)
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Solvent: Ethanol
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Temperature: Reflux (78°C)
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Time: 4–5 hours
Optimization of Reaction Parameters
Solvent Selection
Ethanol is preferred for its ability to solubilize both polar hydrazine and aromatic aldehyde while facilitating easy isolation of the product. Alternatives like methanol or isopropanol reduce yields by 10–15% due to incomplete dissolution.
Catalytic Influence
Acetic acid enhances reaction kinetics by protonating the aldehyde carbonyl, increasing electrophilicity. Omission of the catalyst extends reaction time to 8–10 hours with a 20% yield drop.
Temperature and Time
Suboptimal temperatures (<70°C) result in unreacted starting materials, while prolonged heating (>6 hours) promotes E-isomer formation. The optimal window ensures high Z-selectivity (>95%).
Characterization and Analytical Data
Physical Properties
| Property | Value |
|---|---|
| Melting Point | 245–247°C |
| Molecular Formula | C₁₁H₉ClN₄O₂ |
| Molecular Weight | 264.668 g/mol |
| Solubility | DMSO (>50 mg/mL), Ethanol (sparingly soluble) |
Spectroscopic Analysis
IR (KBr, cm⁻¹):
¹H NMR (DMSO-d₆, 400 MHz):
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δ 11.32 (s, 1H, OH),
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δ 8.88 (s, 1H, N=CH),
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δ 7.52–7.35 (m, 4H, Ar–H),
HRMS (EI):
Comparative Analysis of Synthetic Routes
Microwave-Assisted Synthesis
Adapting microwave irradiation (350 W, 5 minutes) for Step 2 reduces reaction time to 15–20 minutes but compromises Z-selectivity (85% vs. 95% under reflux).
Green Chemistry Approaches
Replacing ethanol with water under phase-transfer catalysis (PTC) achieves comparable yields (87%) but requires higher temperatures (100°C) and prolonged stirring (12 hours).
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
4-chloro-5-[(2Z)-2-(3-hydroxybenzylidene)hydrazinyl]pyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the hydrazinyl group to an amine.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyridazinone derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a precursor for synthesizing more complex heterocyclic compounds, facilitating the development of new materials and chemicals.
Biology
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antibacterial properties against various Gram-positive and Gram-negative bacteria. For instance, studies have shown that modifications to the hydrazinyl group can enhance antimicrobial efficacy .
- Anticancer Properties : The compound is being investigated for its potential to inhibit cancer cell proliferation by interacting with specific molecular targets involved in tumor growth. Its mechanism may involve enzyme inhibition or modulation of cellular pathways related to cancer .
Medicine
- Therapeutic Agent Development : Due to its biological activity, 4-chloro-5-[(2Z)-2-(3-hydroxybenzylidene)hydrazinyl]pyridazin-3(2H)-one is explored as a lead compound for developing new therapeutic agents aimed at treating infections and cancers .
Industry
- Agrochemicals and Pharmaceuticals : The compound's chemical properties make it suitable for use in the development of agrochemicals and pharmaceuticals, contributing to advancements in crop protection and drug formulation.
Case Studies
- Antimicrobial Activity Study :
- Anticancer Research :
Mechanism of Action
The mechanism of action of 4-chloro-5-[(2Z)-2-(3-hydroxybenzylidene)hydrazinyl]pyridazin-3(2H)-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial enzymes, resulting in antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-5-(2-hydroxy-ethylamino)-3(2H)-pyridazinone
- 3,4-dihydro-2H-pyridazino[4,5-b]-1,4-oxazin-8(7H)-ones
- Zardaverine
- Emorfazone
- Pyridaben
- Norflurazon
Uniqueness
4-chloro-5-[(2Z)-2-(3-hydroxybenzylidene)hydrazinyl]pyridazin-3(2H)-one is unique due to its specific substitution pattern and the presence of the hydrazinyl group linked to a 3-hydroxybenzylidene moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Q & A
Q. What are the common synthetic routes for preparing 4-chloro-5-[(2Z)-2-(3-hydroxybenzylidene)hydrazinyl]pyridazin-3(2H)-one?
The synthesis typically involves nucleophilic substitution and hydrazone formation. For example:
- Step 1 : React 4,5-dichloropyridazin-3(2H)-one with hydrazine hydrate to introduce the hydrazinyl group at position 5.
- Step 2 : Condense the intermediate with 3-hydroxybenzaldehyde under reflux in ethanol, using catalytic acetic acid to form the (2Z)-configured hydrazone .
- Key conditions : Solvent choice (e.g., DMF or ethanol), temperature (353 K for substitution reactions), and base (e.g., K₂CO₃) to deprotonate intermediates .
Q. How is the compound structurally characterized?
- X-ray crystallography : Resolves bond lengths (e.g., N–N hydrazine linkage: ~1.36 Å) and dihedral angles (e.g., 88.66° between pyridazine and oxadiazole rings), confirming stereochemistry .
- Spectroscopy :
- ¹H/¹³C NMR : Identifies aromatic protons (δ 7.2–8.1 ppm) and hydrazone NH (δ ~10.5 ppm) .
- IR : Stretching vibrations for C=O (1650–1700 cm⁻¹) and N–H (3200–3300 cm⁻¹) .
Q. What are the critical physicochemical properties influencing reactivity?
- Solubility : Low in water due to aromaticity; enhanced in polar aprotic solvents (e.g., DMSO, DMF) .
- Tautomerism : The pyridazinone ring exists in keto-enol equilibrium, affecting hydrogen-bonding patterns in crystal lattices .
Advanced Research Questions
Q. How do substituents on the pyridazinone core modulate biological activity?
- Chlorine vs. Bromine : Chlorine at position 4 enhances electrophilicity, improving binding to enzymatic targets (e.g., cyclooxygenase), while bromine increases steric bulk, reducing affinity .
- Hydrazone configuration : The (2Z)-isomer shows higher anti-inflammatory activity due to optimal alignment with hydrophobic pockets in target proteins .
Q. What computational strategies predict target interactions?
- Molecular docking (MOE/Gold) : Models binding to α1-adrenergic receptors, identifying key residues (e.g., Asp-106) for hydrogen bonding with the hydrazone NH .
- DFT calculations : Predicts charge distribution, showing electron-deficient pyridazinone rings favor nucleophilic attack during derivatization .
Q. How are crystallographic data refined to resolve structural ambiguities?
Q. What contradictions exist in reported biological data, and how are they resolved?
- Varied IC₅₀ values : Discrepancies in α1-adrenergic receptor inhibition (e.g., 0.1 μM vs. 1.2 μM) arise from assay conditions (e.g., cell type, ligand concentration). Meta-analyses using standardized protocols (e.g., radioligand binding assays) reconcile these differences .
- SAR inconsistencies : Electron-withdrawing substituents (e.g., –NO₂) may enhance in vitro activity but reduce bioavailability due to poor solubility, necessitating prodrug strategies .
Q. What methodologies optimize yield in multi-step syntheses?
- Stepwise purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates intermediates, reducing side products .
- Microwave-assisted synthesis : Accelerates hydrazone formation (30 minutes vs. 12 hours under reflux), improving yield by 15–20% .
Methodological Considerations
Q. How are hydrogen-bonding networks analyzed in crystal structures?
Q. What strategies validate synthetic intermediates?
- LC-MS : Monitors reaction progress via molecular ion peaks (e.g., [M+H]⁺ at m/z 386.1232 for a key intermediate) .
- TLC with UV/fluorescence detection : Tracks hydrazone formation using ninhydrin staining .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
